Pyrvinium chloride

Description

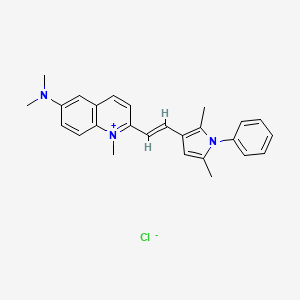

Pyrvinium chloride (C₂₆H₂₈ClN₃; molecular weight: 417.97; CAS: 548-84-5) is a fluorescent red cyanine dye and quaternary ammonium compound first synthesized in the 1940s . Initially developed as an anthelmintic, it was used extensively between 1947 and 1959 to treat pinworm infections (enterobiasis) in humans, demonstrating efficacy and acceptable toxicity in hundreds of patients .

Properties

IUPAC Name |

2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N3.ClH/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;/h6-18H,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUGNXPCGVYRHO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-84-5 | |

| Record name | Quinolinium, 6-(dimethylamino)-2-[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-1-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrvinium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRVINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT7O310S39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrvinium chloride can be synthesized through several methods. One common approach involves the Skraup synthesis and Paal-Knorr synthesis. The Skraup synthesis is used to create the quinoline ring system, while the Paal-Knorr synthesis is employed to form the pyrrole ring . Another method involves the Friedländer synthesis, which provides an alternative convergent route to pyrvinium triflate salts .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of pyrvinium methyl sulfate with disodium pamoate. This process yields pyrvinium pamoate, which can then be converted to this compound through further chemical reactions .

Chemical Reactions Analysis

Types of Reactions

Pyrvinium chloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the nature of the reagents used .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrvinium compounds .

Scientific Research Applications

Anthelmintic Applications

Pyrvinium chloride has been predominantly used as an effective treatment for pinworm infections (Enterobiasis). Clinical studies have demonstrated that:

- Efficacy : this compound, administered at a dose of 5 mg/kg, achieved a cure rate of approximately 96% in patients with pinworm infections, making it a reliable option for treatment .

- Comparison with Pyrvinium Pamoate : While both forms (chloride and pamoate) exhibit similar therapeutic efficacy, pyrvinium pamoate is often preferred due to lower toxicity and better palatability .

Antifungal Activity

Recent studies have shown that this compound exhibits significant antifungal activity, particularly when combined with azole antifungals:

- In vitro Studies : Pyrvinium demonstrated a minimum inhibitory concentration (MIC) ranging from 2 μg/ml against various strains of Exophiala dermatitidis and Aspergillus fumigatus. When used in combination with azoles like itraconazole and voriconazole, pyrvinium significantly reduced the MICs of these drugs by up to 64-fold .

- In vivo Efficacy : In Galleria mellonella models, pyrvinium improved survival rates and reduced fungal burdens when combined with azoles, indicating its potential to overcome drug resistance in fungal pathogens .

Anti-Cancer Properties

Emerging research has identified this compound as a potent anti-cancer agent:

- Mechanisms of Action : Pyrvinium has been shown to inhibit mitochondrial function and the WNT signaling pathway, which are critical in cancer cell proliferation and survival. It promotes apoptosis in various cancer cell lines, including those from pancreatic, colon, breast, and brain tissues .

- Preclinical Studies : In xenograft models, pyrvinium has demonstrated significant tumor growth inhibition. Its ability to induce apoptosis and inhibit key signaling pathways (e.g., AKT, STAT5) positions it as a promising candidate for cancer therapy .

Data Summary Table

Mechanism of Action

Pyrvinium chloride exerts its effects through several mechanisms:

Inhibition of Glucose Uptake: This compound interferes with glucose uptake by pinworms, leading to their death.

Inhibition of Mitochondrial Respiration: It inhibits mitochondrial respiration complex 1, disrupting cellular energy production.

Suppression of the Wnt Pathway: This compound activates casein kinase 1α, which suppresses the Wnt signaling pathway.

Comparison with Similar Compounds

Key Differences:

Mechanistic Insights :

Commercial Challenges :

- Both salts face low patentability and profitability, hindering clinical translation despite promising preclinical data .

This compound vs. Pyrvinium Tosylate

Key Gap : Tosylate’s pharmacokinetics and toxicity remain uncharacterized, whereas chloride’s historical data support safer repurposing .

Broader Comparisons with Quaternary Ammonium Compounds

This compound belongs to the quaternary ammonium family, sharing structural similarities with antiseptics like cetylpyridinium chloride and benzalkonium chloride . However, its mechanism diverges:

- This compound : Targets metabolic pathways (e.g., mitochondrial function) and Wnt signaling, enabling dual antiparasitic and anticancer effects .

Research Findings and Data Gaps

Anticancer Activity

- Pyrvinium Pamoate : Reduces left ventricular remodeling post-myocardial infarction in mice and suppresses TCF/LEF-dependent transcription in colorectal cancer cells .

Biological Activity

Pyrvinium chloride, a derivative of pyrvinium pamoate, is primarily recognized for its role as an antihelminthic agent. However, recent research has illuminated its diverse biological activities, particularly in cancer therapy and antifungal applications. This article synthesizes findings from various studies to elucidate the mechanisms and effects of this compound in different biological contexts.

1. Wnt Signaling Inhibition:

this compound has been identified as a potent inhibitor of the Wnt signaling pathway. It enhances the activity of casein kinase 1 alpha (CK1α), which leads to the degradation of β-catenin, a key protein in this pathway. Studies have shown that pyrvinium treatment results in decreased levels of β-catenin and increased levels of Axin in HEK293 cells, indicating effective modulation of Wnt signaling .

2. Antifungal Activity:

In vitro studies demonstrated that pyrvinium pamoate exhibits antifungal properties against E. dermatitidis and other fungal strains. It significantly reduces biofilm formation and enhances the efficacy of azole antifungals when used in combination, suggesting a synergistic effect. The combination treatment not only improved survival rates in Galleria mellonella models but also reduced fungal burdens significantly .

3. Autophagy Modulation:

this compound has been shown to target autophagy pathways, promoting cancer cell death by inhibiting autophagy-related proteins such as Beclin1 and Vps34. This action is particularly relevant in cancer cells that exhibit autophagy addiction, making them susceptible to pyrvinium's effects .

Anticancer Effects

Recent studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and HCT116 cells. The compound inhibits cell growth in a dose-dependent manner without significantly inducing apoptosis under normal conditions . However, when combined with autophagy stimulators, it sensitizes cancer cells to apoptotic pathways.

Synergistic Antifungal Effects

Pyrvinium's ability to enhance the effectiveness of azole antifungals has been quantified through minimum inhibitory concentration (MIC) assays:

| Combination | MIC (μg/ml) | Effectiveness |

|---|---|---|

| Pyrvinium alone | 2 | Moderate antifungal activity |

| Pyrvinium + Itraconazole | 0.125–0.25 | Significant reduction in resistance |

| Pyrvinium + Posaconazole | 0.25–1 | Enhanced survival in resistant strains |

| Pyrvinium + Voriconazole | 0.5–2 | Improved efficacy against A. fumigatus |

Case Studies

Case Study 1: Cancer Treatment

In a study involving multiple cancer cell lines, this compound was administered at varying concentrations. The results indicated a significant reduction in cell proliferation and an increase in late apoptosis markers when combined with autophagy inhibitors .

Case Study 2: Fungal Infections

In vivo experiments using Galleria mellonella larvae infected with A. fumigatus showed that larvae treated with a combination of pyrvinium and azoles had a markedly improved survival rate compared to those treated with azoles alone. This suggests that pyrvinium could be pivotal in overcoming drug resistance in fungal infections .

Q & A

Q. How can this compound’s off-target effects be systematically evaluated?

- Methodological Answer :

- Perform high-content screening (HCS) to assess cytotoxicity, apoptosis, and cell cycle arrest.

- Utilize thermal proteome profiling (TPP) to identify non-Wnt targets.

- Validate specificity via CRISPR-Cas9 knockout of suspected off-target genes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.